molecular formula C18H20ClNO5S B4236159 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B4236159
M. Wt: 397.9 g/mol
InChI Key: ZAIUAHKZOBUEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with a molecular formula of C23H23ClN2O4S3 This compound is characterized by the presence of a chlorinated benzamide core, a dioxidotetrahydrothienyl group, and a methoxy-substituted furylmethyl group

Biochemical Analysis

Biochemical Properties

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. The interaction of this compound with GIRK channels enhances their activity, leading to increased potassium ion flow and hyperpolarization of the cell membrane .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GIRK channels by this compound can lead to changes in neuronal excitability, impacting neurotransmitter release and synaptic plasticity . Additionally, it may affect cardiac myocytes by regulating heart rate through its action on GIRK channels in the heart .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. This compound binds to the GIRK1/2 channel complex, stabilizing its open conformation and promoting potassium ion flow . This binding interaction is crucial for its ability to modulate cellular excitability and influence various physiological processes. Additionally, the compound may interact with other biomolecules involved in GPCR signaling, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits good metabolic stability, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential cardiotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its biological activity. This compound is metabolized by enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The metabolites of this compound may have distinct biological activities, contributing to its overall effects on cellular processes . Additionally, the interaction of this compound with cofactors and other metabolic enzymes can impact its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Its localization and accumulation within specific tissues, such as the brain and heart, are influenced by these interactions . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific cellular compartments, such as the plasma membrane and intracellular organelles, through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological effects

Preparation Methods

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:

    Chlorination: Introduction of the chlorine atom to the benzamide core.

    Formation of the dioxidotetrahydrothienyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothienyl group.

    Attachment of the furylmethyl group: The final step involves the coupling of the methoxy-substituted furylmethyl group to the benzamide core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothienyl group can undergo further oxidation under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorine atom in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-1-benzothiophene-2-carboxamide: This compound shares the dioxidotetrahydrothienyl group but has a different core structure.

    3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3,4,5-trimethoxybenzyl)benzamide: This compound has a similar benzamide core but different substituents on the benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S/c1-12-3-5-15(25-12)10-20(14-7-8-26(22,23)11-14)18(21)13-4-6-17(24-2)16(19)9-13/h3-6,9,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUAHKZOBUEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.